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molecular formula C16H13NO2 B8626441 1-(4-Methoxyphenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile

1-(4-Methoxyphenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile

Cat. No. B8626441
M. Wt: 251.28 g/mol
InChI Key: WMQGPYHLDVBNQB-UHFFFAOYSA-N
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Patent
US08242159B2

Procedure details

33.82 g (125.6 mmol) of the 4-{hydroxy(4-methoxyphenyl)methyl}-3-(hydroxymethyl)benzonitrile prepared in step 2 was dissolved in 150 ml of ethylacetate, and 150 ml of a 85% aqueous solution of phosphoric acid was added at room temperature. The mixture was raised to 80° C. and stirred for 3 hrs. The reaction mixture was then cooled again to room temperature, and washed with water and saturated NaCl solution. An organic layer was dried over anhydrous magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure. The residue was treated with 2-propanol to afford 18.0 g of a white solid (yield: 57%).
Name
4-{hydroxy(4-methoxyphenyl)methyl}-3-(hydroxymethyl)benzonitrile
Quantity
33.82 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
O[CH:2]([C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1)[C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[CH2:11][OH:12].P(=O)(O)(O)O>C(OC(=O)C)C>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([CH:2]2[C:3]3[C:4](=[CH:5][C:6]([C:7]#[N:8])=[CH:9][CH:10]=3)[CH2:11][O:12]2)=[CH:14][CH:15]=1

Inputs

Step One
Name
4-{hydroxy(4-methoxyphenyl)methyl}-3-(hydroxymethyl)benzonitrile
Quantity
33.82 g
Type
reactant
Smiles
OC(C1=C(C=C(C#N)C=C1)CO)C1=CC=C(C=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled again to room temperature
WASH
Type
WASH
Details
washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
An organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with 2-propanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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